4-methoxy-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted with a methoxy group at position 4 and a piperazine ring at position 2. The piperazine is further functionalized with a [1,3]thiazolo[4,5-c]pyridine moiety.
Properties
IUPAC Name |
2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c1-24-13-3-2-4-15-16(13)21-18(26-15)23-9-7-22(8-10-23)17-20-12-11-19-6-5-14(12)25-17/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILJYUWSBCEUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which our molecule belongs, have been reported to interact with a wide range of receptor targets. Some representatives of this class have been reported as histamine H3 receptor antagonists.
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities. The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance.
Biological Activity
4-Methoxy-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound is characterized by a complex structure that includes a benzothiazole moiety and a thiazolo[4,5-c]pyridine unit, which are known for their diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of 383.5 g/mol. Its structural features include:
- Benzothiazole and Thiazolo[4,5-c]pyridine rings.
- A piperazine linker which may influence its pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-tubercular agent and other therapeutic applications.
Antitubercular Activity
Recent research has highlighted the anti-tubercular potential of derivatives related to benzothiazole and thiazole compounds. In a study evaluating various thiazole derivatives, several compounds exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The docking studies indicated that these compounds interact effectively with the target proteins involved in the bacterial metabolism.
Study 1: Synthesis and Evaluation of Thiazole Derivatives
A series of thiazole derivatives were synthesized and tested for their antibacterial properties. The study revealed that many derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics . Specifically, compounds with similar structural frameworks to this compound were noted for their improved efficacy.
Study 2: Structure-Activity Relationship (SAR)
In exploring the SAR of benzothiazole analogues, researchers identified modifications that significantly enhanced D4 receptor binding affinity. This work suggests that small structural changes can lead to substantial differences in biological activity . The findings imply that this compound could be optimized further for specific therapeutic targets.
Data Tables
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazolo[4,5-c]pyridine exhibit a range of biological activities:
- Antimicrobial Properties : Compounds similar to the target molecule have shown significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
- Anticancer Activity : Some thiazolo-pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, certain substituted thiazolo[4,5-d]pyrimidines demonstrated potent activity against cancer cell lines .
- Neurological Effects : The compound's structure suggests potential interactions with neurological pathways. Research into related compounds has indicated possible applications in treating conditions such as multiple sclerosis .
Therapeutic Applications
The therapeutic potential of 4-methoxy-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole is supported by several findings:
- Inhibition of Coagulation Factors : The compound may exhibit inhibitory effects on activated coagulation factor X (FXa), suggesting its use as a therapeutic agent for thrombus-related diseases .
- CNS Disorders : Given its structural properties, it may serve as a scaffold for developing drugs targeting central nervous system disorders by modulating neurotransmitter systems.
Case Studies
Several studies have documented the efficacy of thiazolo-pyridine derivatives:
- A study highlighted the synthesis of a series of thiazolo[4,5-b]pyridines and their biological evaluation against different cancer cell lines. Results indicated promising anticancer properties .
- Another investigation into related compounds focused on their ability to inhibit specific enzymes involved in coagulation pathways. Such findings underscore the potential for developing anticoagulant therapies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Flexibility vs. Rigidity: The target compound’s thiazolo[4,5-c]pyridine-piperazine linker provides moderate flexibility, balancing target engagement and solubility.
Substituent Effects :
- Methoxy (OCH₃) and methyl (CH₃) groups on benzothiazole influence electronic and steric profiles. Methoxy enhances electron-donating capacity, which may stabilize charge-transfer interactions in enzyme active sites .
Biological Activity Trends: Thiazolo-pyridine/piperazine hybrids (target compound and CAS 2380169-89-9) are often explored for kinase inhibition due to their ability to occupy ATP-binding pockets. Phenoxybenzoyl derivatives (CAS 897475-12-6) may target serotonin or dopamine receptors owing to aryl bulk .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed thiazolo[4,5-c]pyridine-piperazine fragment to a 4-methoxybenzothiazole precursor, similar to methods in . Derivatives with cyclopropyl or phenoxy groups require additional steps for substituent introduction .
Q & A
Q. How can the synthesis of 4-methoxy-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole be optimized for higher yields?
Methodological Answer: Synthetic optimization involves adjusting reaction conditions such as solvent polarity, catalyst selection, and temperature. For example:
- Solvent choice : Ethanol or DMF-EtOH mixtures improve cyclization efficiency in heterocyclic systems .
- Catalysts : Acidic or basic conditions (e.g., HCl or NaH) facilitate condensation reactions between hydrazine derivatives and ketones .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
- Purification : Recrystallization from DMF-EtOH (1:1) enhances purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : 1H and 13C NMR confirm piperazine and thiazole ring connectivity, with methoxy protons resonating at δ ~3.8 ppm .
- IR spectroscopy : Stretching frequencies for C=S (1050–1150 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Matches experimental and calculated molecular weights (e.g., [M+H]+ within 0.001 Da) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. How can researchers predict the solubility and stability of this compound under varying pH conditions?
Methodological Answer:
- Solubility : Use Hansen solubility parameters (δD, δP, δH) to identify compatible solvents. Polar aprotic solvents (DMF, DMSO) typically dissolve benzothiazole derivatives effectively .
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring. Thiazole rings are stable in neutral pH but hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on substituent interactions with hydrophobic pockets .
- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- MD simulations : Evaluate ligand-protein stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., between methoxy groups and Arg98) .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Structural analogs : Compare activity trends in derivatives with substituent variations (e.g., fluorophenyl vs. methoxyphenyl groups alter IC50 by 4-fold ).
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines). For example, antifungal activity varies significantly between Candida albicans and Aspergillus niger models .
- Meta-analysis : Pool data from multiple studies (e.g., IC50, Ki) to identify outliers and refine structure-activity relationships (SAR) .
Q. What experimental strategies can elucidate the mechanism of action for this compound?
Methodological Answer:
- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., tyrosine kinases) using fluorescence-based substrates .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in treated vs. untreated cells .
- Gene expression profiling : RNA-seq identifies differentially expressed pathways (e.g., apoptosis markers like caspase-3) .
- X-ray crystallography : Resolve co-crystal structures with target proteins to visualize binding modes .
Q. How can reaction pathways be validated to minimize side products during synthesis?
Methodological Answer:
- Reaction monitoring : Use TLC or in situ IR to track intermediate formation (e.g., hydrazone intermediates at Rf = 0.5 in ethyl acetate/hexane) .
- Byproduct analysis : LC-MS identifies common impurities (e.g., over-alkylated piperazines) for subsequent optimization .
- Kinetic studies : Determine rate constants (k) for each step under varying temperatures to isolate bottlenecks .
Q. What strategies improve target specificity in derivatives of this compound?
Methodological Answer:
- Bioisosteric replacement : Substitute the thiazole ring with triazoles to reduce off-target effects while maintaining affinity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance selectivity for tumor microenvironments .
- Pharmacophore modeling : Prioritize derivatives with hydrogen bond acceptors at 5 Å spacing from hydrophobic regions .
Q. How can researchers reconcile conflicting data in enzyme inhibition studies?
Methodological Answer:
- Cross-validation : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding .
- pH optimization : Adjust assay buffers to physiological pH (7.4) to avoid artifactual inhibition .
- Negative controls : Include known inhibitors (e.g., ketoconazole for 14-α-demethylase) to benchmark activity .
Q. What methodologies are recommended for stability testing under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to UV light (254 nm), H2O2 (3%), and elevated temperatures (40–60°C) for 48 hours .
- HPLC-DAD/MS : Monitor degradation products (e.g., sulfoxide derivatives from thiazole oxidation) .
- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss using calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
